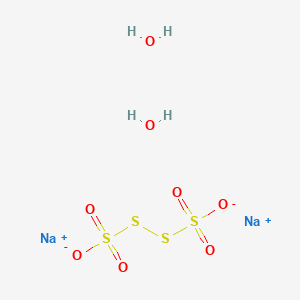
Tétrathionate de sodium dihydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrathionate dihydrate is the dihydrate of sodium tetrathionate. It has been synthesized from sodium thiosulfate by iodine oxidation. Its crystals exhibit monoclinic crystal system and space group C23-C2.
A sulfuric acid dimer, formed by disulfide linkage. This compound has been used to prolong coagulation time and as an antidote in cyanide poisoning.
Applications De Recherche Scientifique
Agent thiosulfatant
Le tétrathionate de sodium dihydraté agit comme un agent thiosulfatant . Il réagit avec les thiols, comme la cystéine, pour former des S-sulfo-thiols .
Détermination quantitative de la cystéine/cystine totale dans les protéines
Ce composé est utilisé dans la détermination quantitative de la cystéine/cystine totale dans les protéines . Cela est particulièrement utile dans la recherche biochimique où il est important de comprendre la concentration de ces acides aminés dans un échantillon de protéines.
Inactivation réversible des enzymes
Le tétrathionate de sodium dihydraté peut être utilisé pour l'inactivation réversible des enzymes . C'est un outil précieux dans la recherche en enzymologie, permettant aux scientifiques de contrôler l'activité enzymatique pendant les expériences.
Synthèse chimique
En tant que sel inorganique, le tétrathionate de sodium dihydraté est utilisé dans divers procédés de synthèse chimique . Ses propriétés en font un réactif utile dans la création d'autres composés.
Utilisation uniquement pour la recherche (RUO)
Ce composé est souvent utilisé dans des contextes de recherche pour diverses applications . En tant que produit RUO, il est principalement destiné à une utilisation de diagnostic in vitro et n'est pas destiné à une utilisation thérapeutique ou diagnostique chez l'homme ou l'animal .
Mécanisme D'action
Target of Action
Sodium tetrathionate dihydrate primarily targets thiols , such as cysteine . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.
Mode of Action
The compound interacts with its targets through a process known as thiosulfation . In this reaction, sodium tetrathionate dihydrate reacts with thiols to form S-sulfo-thiols. This interaction can lead to the reversible inactivation of enzymes , which can significantly alter the biochemical processes within a cell.
Biochemical Pathways
The primary biochemical pathway affected by sodium tetrathionate dihydrate involves the oxidation of sodium thiosulfate . This reaction is signaled by the decoloration of iodine and forms the basis of iodometric titrations . The product of this reaction is sodium tetrathionate dihydrate itself .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body.
Result of Action
The interaction of sodium tetrathionate dihydrate with thiols can lead to the reversible inactivation of enzymes . This can affect various cellular processes, including protein synthesis and metabolism. The exact molecular and cellular effects can vary depending on the specific enzymes and biochemical pathways involved.
Action Environment
The action of sodium tetrathionate dihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its stability may be affected by temperature, as it is typically stored at 2-8°C .
Analyse Biochimique
Biochemical Properties
Sodium tetrathionate dihydrate plays a significant role in biochemical reactions. It is formed by the oxidation of sodium thiosulfate (Na2S2O3), for instance, by the action of iodine . This reaction forms the basis of iodometric titrations
Cellular Effects
It has been used to study its impact on the oxidative folding of proteins, utilizing Gaussia princeps luciferase as a bioluminescent substrate .
Molecular Mechanism
It is known to be involved in the oxidation of sodium thiosulfate
Dosage Effects in Animal Models
In a study involving a swine model of acute cyanide toxicity, Sodium tetrathionate dihydrate was administered intramuscularly at a dosage of approximately 18 mg/kg . The study found that all animals treated with Sodium tetrathionate dihydrate returned to breathing at a mean time of 10.85 minutes after antidote .
Metabolic Pathways
Sodium tetrathionate dihydrate is involved in the oxidation of sodium thiosulfate
Propriétés
Numéro CAS |
13721-29-4 |
|---|---|
Formule moléculaire |
H4NaO7S4 |
Poids moléculaire |
267.3 g/mol |
InChI |
InChI=1S/Na.H2O6S4.H2O/c;1-9(2,3)7-8-10(4,5)6;/h;(H,1,2,3)(H,4,5,6);1H2 |
Clé InChI |
VUNPLPZHLRVFOI-UHFFFAOYSA-N |
SMILES |
O.O.[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
O.OS(=O)(=O)SSS(=O)(=O)O.[Na] |
Key on ui other cas no. |
13721-29-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
13760-29-7 (Parent) |
Synonymes |
Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















